molecular formula C14H19BrFNO B1408262 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine CAS No. 1704095-71-5

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

Cat. No.: B1408262
CAS No.: 1704095-71-5
M. Wt: 316.21 g/mol
InChI Key: ZKKHOZBRBIELHT-UHFFFAOYSA-N
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Description

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is a synthetic organic compound that features a piperidine ring substituted with a bromo-fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-Bromo-2-fluorophenol: This can be achieved through the bromination and fluorination of phenol.

    Formation of 4-Bromo-2-fluorophenoxyethyl bromide: This intermediate is synthesized by reacting 4-bromo-2-fluorophenol with ethylene bromide.

    Nucleophilic Substitution: The final step involves the reaction of 4-bromo-2-fluorophenoxyethyl bromide with 4-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Substitution Reactions: The fluorine atom can be substituted under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperidine
  • 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Uniqueness

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKHOZBRBIELHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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